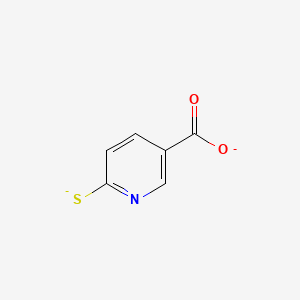![molecular formula C11H9N3O3 B15284518 3-[(2-Oxoindol-3-yl)amino]-1,3-oxazolidin-2-one](/img/structure/B15284518.png)
3-[(2-Oxoindol-3-yl)amino]-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Oxoindol-3-yl)amino]-1,3-oxazolidin-2-one is a compound that belongs to the class of oxazolidinones, which are known for their diverse biological activities. This compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs
Vorbereitungsmethoden
The synthesis of 3-[(2-Oxoindol-3-yl)amino]-1,3-oxazolidin-2-one typically involves the reaction of 2-oxoindole derivatives with amino alcohols. The preparation of oxazolidin-2-ones often utilizes 1,2-aminoalcohols and N-alkoxycarbonyl aminoalcohols as substrates . These substrates can be converted into cyclic carbamates using different reagents and catalysts, such as methanesulfonic acid under reflux conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
3-[(2-Oxoindol-3-yl)amino]-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxazolidinone ring or the indole structure.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-[(2-Oxoindol-3-yl)amino]-1,3-oxazolidin-2-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-[(2-Oxoindol-3-yl)amino]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. For instance, oxazolidin-2-ones like linezolid inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome . This prevents the formation of the initiation complex, thereby inhibiting bacterial growth. The indole moiety may also interact with various biological pathways, contributing to its diverse biological activities.
Vergleich Mit ähnlichen Verbindungen
3-[(2-Oxoindol-3-yl)amino]-1,3-oxazolidin-2-one can be compared with other oxazolidin-2-one derivatives such as linezolid, tedizolid, and contezolid . These compounds share the oxazolidinone ring but differ in their substituents, which influence their biological activities and therapeutic potential. The unique combination of the indole and oxazolidinone moieties in this compound distinguishes it from other similar compounds and contributes to its specific applications and effects.
Similar Compounds
- Linezolid
- Tedizolid
- Contezolid
Eigenschaften
Molekularformel |
C11H9N3O3 |
|---|---|
Molekulargewicht |
231.21 g/mol |
IUPAC-Name |
3-[(Z)-(2-oxo-1H-indol-3-ylidene)amino]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H9N3O3/c15-10-9(13-14-5-6-17-11(14)16)7-3-1-2-4-8(7)12-10/h1-4H,5-6H2,(H,12,13,15) |
InChI-Schlüssel |
KQALGADFZWXQGJ-UHFFFAOYSA-N |
Isomerische SMILES |
C1COC(=O)N1/N=C\2/C3=CC=CC=C3NC2=O |
Kanonische SMILES |
C1COC(=O)N1N=C2C3=CC=CC=C3NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[(Z)-[1-(3-chlorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B15284445.png)
![5-(2-Chloro-4-hydroxy-5-methoxybenzylidene)-3-[(2-chloro-4-hydroxy-5-methoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15284452.png)
![4-[2-(5-methoxy-4-quinolinyl)vinyl]-N,N-dimethylaniline](/img/structure/B15284457.png)
![N-(4-bromophenyl)-2-{2-[4-(dimethylamino)benzylidene]hydrazino}-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B15284466.png)
![1-[(4-Bromo-2-chloro-5-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B15284474.png)
![3-[[(E)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B15284478.png)
![(6Z)-6-[[2-[4-(3,5-dimethylpyrazol-1-yl)-6-(4-methylanilino)-1,3,5-triazin-2-yl]hydrazinyl]methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B15284483.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B15284489.png)
![Ethyl 5-[4-(diethylamino)benzylidene]-2-[(4-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B15284496.png)
![6-[3-(Trifluoromethyl)anilino]-3-pyridinesulfonic acid](/img/structure/B15284499.png)
![Ethyl 5-(4-methoxy-3-methylbenzylidene)-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B15284507.png)
![1-ethyl-3-{[2-(1-ethylpropylidene)hydrazino]methylene}-6-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B15284517.png)

![1-methyl-1H-indole-2,3-dione 3-[(6-tert-butyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazone]](/img/structure/B15284535.png)
